molecular formula C11H18N2O B3060425 1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one CAS No. 351996-17-3

1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one

Cat. No. B3060425
M. Wt: 194.27 g/mol
InChI Key: UUKFJOGVNIJILH-UHFFFAOYSA-N
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Description

“1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one” is a chemical compound with the CAS Number: 351996-17-3. It has a molecular weight of 194.28 . The compound is solid in its physical form .


Molecular Structure Analysis

The Inchi Code for “1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one” is 1S/C11H18N2O/c1-2-11-7-12-3-4-13(8-11)6-9(5-12)10(11)14/h9H,2-8H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is solid at room temperature . Unfortunately, other specific physical and chemical properties like density, boiling point, and melting point are not available in the current resources.

Scientific Research Applications

Chemical Transformations and Synthesis

1-Ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one has been involved in various chemical transformations and synthetic processes. For instance, studies have explored its transformations to synthesize dichlorides and other derivatives. These transformations include cyclization reactions and unusual cleavage of carboxymethyl residues (Nikitskaya & Yakhontov, 1970). Additionally, the synthesis of novel bis-triazenes through reactions with diazonium salts has been reported, where the structure and characteristics of these compounds were fully characterized by techniques like spectroscopy, elemental analysis, and X-ray crystallography (Peori, Vaughan & Hooper, 1998).

Characterization and Structural Analysis

Extensive research has been conducted on the characterization and structural analysis of compounds related to 1-Ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one. Studies include the synthesis of derivatives and their characterization using various spectroscopic methods and X-ray crystallography. These studies help in understanding the stereochemistry and molecular structure of these compounds (Li et al., 2014).

Olfactory Properties

Research has also delved into the olfactory properties of related compounds. For example, studies on undecan-x-ones, which are structurally similar, have shown that these compounds possess pleasant, fruity, and herbaceous odors, useful in flavor and fragrance industries (Gibka & Gliński, 2008).

Novel Rearrangements and Synthesis

Innovative rearrangements and synthesis methods involving 1-Ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one or its analogs have been explored. This includes the synthesis of compounds with unique structural features like the oxaquinuclidine skeleton, which are characterized by advanced NMR techniques (Vengatesh & Sundaravadivelu, 2019).

Catalysis and Multi-Component Reactions

The compound has been used in catalyst-free synthesis processes, such as the creation of nitrogen-containing spiro heterocycles via multi-component reactions. These reactions are efficient and yield high-quality compounds in a short time, as demonstrated in studies (Aggarwal, Vij & Khurana, 2014).

Biological Activities and Applications

Research has also investigated the synthesis of heterocyclic compounds containing this molecule and their potential biological activities. This includes the preparation of compounds with potential cytotoxic properties, which were tested on different cell lines for their biological efficacy (Kuran et al., 2013).

Safety And Hazards

The safety data sheet (MSDS) for “1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one” can be found online . This document provides information about the potential hazards of the compound, safe handling practices, and emergency procedures.

properties

IUPAC Name

1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-11-7-12-3-4-13(8-11)6-9(5-12)10(11)14/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKFJOGVNIJILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CN3CCN(C1)CC(C3)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356832
Record name 1-ETHYL-3,6-DIAZATRICYCLO[4.3.1.1~3,8~]UNDECAN-9-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one

CAS RN

351996-17-3
Record name 1-ETHYL-3,6-DIAZATRICYCLO[4.3.1.1~3,8~]UNDECAN-9-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
Reactant of Route 2
1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
Reactant of Route 3
1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
Reactant of Route 4
1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
Reactant of Route 5
1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
Reactant of Route 6
1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one

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